3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of trifluoroacetic acid enhances the compound’s stability and solubility, making it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole typically involves the formation of the azetidine ring followed by the construction of the oxazole ring. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or oxazole rings.
Scientific Research Applications
3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid
- (azetidin-3-yl)urea, trifluoroacetic acid
Uniqueness
3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is unique due to its specific combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and solubility, making it a versatile compound for various applications.
Properties
CAS No. |
2649068-20-0 |
---|---|
Molecular Formula |
C10H15F3N2O3 |
Molecular Weight |
268.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.